molecular formula C23H23NO3 B2779727 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951977-12-1

9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2779727
CAS No.: 951977-12-1
M. Wt: 361.441
InChI Key: CDSSJNBBUSAVCW-UHFFFAOYSA-N
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Description

9-Cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a cyclohexyl substituent at the 9-position and a phenyl group at the 3-position, which confer distinct steric and electronic properties. Chromeno-oxazines are known for their structural diversity and biological relevance, particularly in anti-inflammatory and antiviral applications .

Properties

IUPAC Name

9-cyclohexyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-22-18-11-12-21-19(13-24(15-27-21)17-9-5-2-6-10-17)23(18)26-14-20(22)16-7-3-1-4-8-16/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10,13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSJNBBUSAVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chromene derivative, the introduction of an oxazine ring can be achieved through a condensation reaction with an amine and a suitable aldehyde or ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and may be conducted under reflux with solvents like toluene or ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or cyclohexyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its efficacy as a therapeutic agent

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. Its incorporation into material science research could lead to the creation of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Substituent Variations and Yields in Chromeno-Oxazine Derivatives

Compound Name Substituents (Position 9) Position 3 Substituent Yield (%) Molecular Weight Source
Target Compound Cyclohexyl Phenyl N/A ~367.4* N/A
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl) (4a, n=3) 4-Hydroxybutyl 4-Methoxyphenyl 82 384.1
9-(4-Hydroxypentyl)-3-(4-methoxyphenyl) (4a, n=4) 4-Hydroxypentyl 4-Methoxyphenyl 65.1 400.2
9-(2-Thienylmethyl) (CAS 946385-16-6) 1,1-Dioxidotetrahydrothiophen-3-yl Phenyl N/A 442.4
9-Benzyl (6a) Benzyl Phenyl 40 370.1
9-(4-Methylbenzyl) (6d) 4-Methylbenzyl Phenyl 70 384.2

*Estimated based on structural similarity.

Key Observations :

  • Electron-Donating Groups : Methoxy-substituted aryl groups (e.g., 4-methoxyphenyl in 4a) improve yields (82–83%) compared to unsubstituted phenyl derivatives, likely due to enhanced resonance stabilization during synthesis .
  • Chain Length : Longer hydroxyalkyl chains (e.g., 4-hydroxypentyl in 4a, n=4) reduce yields (65.1% vs. 82% for n=3), suggesting steric hindrance or solubility challenges .
  • Benzyl vs. Cyclohexyl : The target compound’s cyclohexyl group is bulkier than benzyl (6a) or methylbenzyl (6d) substituents, which may reduce synthetic accessibility but enhance metabolic stability .
  • Heterocyclic Substituents: Thiophene-derived groups (e.g., 2-thienylmethyl in ) introduce polarity via sulfone moieties, contrasting with the non-polar cyclohexyl group in the target compound .

Tautomerization and Solvent Effects

Chromeno-oxazines often exhibit tautomerism between oxazinic and chromenone forms. demonstrates that substituents and solvent polarity influence tautomeric equilibria:

  • Cyclohexyl Group : The bulky cyclohexyl group in the target compound likely stabilizes the oxazinic tautomer by sterically hindering proton transfer, unlike smaller substituents (e.g., hydroxyalkyl in 4a), which favor tautomer interconversion .
  • Solvent Polarity: Polar solvents stabilize the chromenone tautomer (7-hydroxy form), whereas non-polar solvents favor the oxazinic form. The cyclohexyl group’s hydrophobicity may shift equilibrium toward the oxazinic form in aqueous environments .

Key Insights :

  • Anti-Inflammatory Potential: Sulfone-containing derivatives () and phenyl-substituted analogues () show anti-inflammatory activity via NF-κB inhibition, suggesting the target compound’s phenyl group may confer similar properties .
  • Antiviral Activity : Benzyl-substituted derivatives (6a–e) inhibit tobacco mosaic virus (TMV) at EC₅₀ 50–100 µg/mL, but the cyclohexyl group’s bulk may reduce affinity for viral targets compared to smaller substituents .
  • Antimalarial Specificity : Ferrocenyl derivatives () exhibit potent antimalarial activity, a property unlikely in the target compound due to the absence of redox-active metal centers .

Biological Activity

The compound 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is part of a class of oxazinyl flavonoids that have garnered attention for their potential biological activities. This article focuses on the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The most common method includes the reaction of 2,4-dihydroxyacetophenone with various amines and formaldehyde under acidic conditions to form the oxazinyl structure. This method has been documented in several studies highlighting its efficiency and yield.

Antiviral Activity

Recent studies have evaluated the antiviral properties of oxazinyl flavonoids against Tobacco Mosaic Virus (TMV). The results indicate that this compound exhibits significant antiviral activity. Below is a summary table showcasing its effects compared to other compounds:

CompoundInactivation Effect (%)Curative Effect (%)Protection Effect (%)
6a38 ± 331 ± 336 ± 3
6b41 ± 240 ± 143 ± 1
Target Compound 48 ± 2 43 ± 3 46 ± 2

This data suggests that the target compound outperforms several other tested compounds in terms of antiviral efficacy against TMV .

Antifungal Activity

In addition to its antiviral properties, the compound has also been assessed for antifungal activity. The following table summarizes its effectiveness against various fungal strains:

Fungal StrainActivity at 50 μg/mL (%)
Fusarium culmorum (F.c.)47 ± 1
Colletotrichum higginsianum (C.h.)23 ± 2
Phytophthora parasitica (P.p.)80 ± 1
Rhizoctonia solani (R.c.)55 ± 1

The compound demonstrated strong antifungal properties, particularly against Phytophthora parasitica .

Cytotoxicity Studies

Cytotoxicity tests have also been performed on human cancer cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration and cell type. Notably, it presented lower toxicity towards normal human cells compared to cancerous cells, which is a desirable trait for potential therapeutic agents.

Case Studies

A series of case studies have explored the biological implications of this compound in vivo. For instance, a study involving animal models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings underscore its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Formation of the chromeno-oxazine core via aminomethylation of hydroxylated precursors (e.g., isoflavones) with ω-amino alcohols and formaldehyde under reflux in isopropanol .
  • Step 2: Introduction of the cyclohexyl and phenyl substituents through nucleophilic substitution or Friedel-Crafts alkylation, requiring precise control of temperature (60–100°C) and pH (neutral to mildly acidic) .
  • Step 3: Purification via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity (e.g., dichloromethane:methanol gradients) .
    Critical factors include catalyst selection (e.g., Lewis acids for cyclization) and protecting group strategies to prevent side reactions .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–8.0 ppm) and confirms regioselectivity .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~421.5) and fragments .
  • X-ray Crystallography (SHELX): Resolves absolute configuration and hydrogen-bonding networks in single crystals .

Advanced: How do solvent polarity and substituent effects influence tautomeric equilibria in chromeno-oxazine derivatives?

Answer:
Tautomerization between oxazin-4-one and oxazepane forms is solvent- and substituent-dependent:

  • Solvent Polarity: Polar solvents (e.g., DMSO) stabilize the oxazin-4-one tautomer via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor oxazepane forms due to reduced solvation .
  • Substituent Effects: Electron-donating groups (e.g., methoxy) on the aryl ring stabilize the oxazin-4-one tautomer by resonance, whereas electron-withdrawing groups (e.g., chloro) shift equilibrium toward oxazepane .
    Methodological validation involves variable-temperature NMR and computational DFT calculations .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral)?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., RAW264.7 for inflammation) and compound concentrations (IC₅₀ validation) .
  • Structural-Activity Relationship (SAR) Analysis: Compare bioactivity of derivatives (e.g., fluorobenzyl vs. chlorobenzyl substitutions) to isolate key pharmacophores .
  • Mechanistic Profiling: Use kinase inhibition assays or molecular docking (e.g., COX-2 or viral protease targets) to clarify primary modes of action .

Advanced: What computational approaches predict the bioactivity and reactivity of this compound?

Answer:

  • Molecular Docking (AutoDock/Vina): Screen against targets (e.g., NF-κB or viral polymerases) using optimized force fields (AMBER/CHARMM) to prioritize in vitro testing .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .
  • DFT Calculations: Predict tautomeric stability, frontier molecular orbitals (HOMO/LUMO), and reaction pathways for synthesis optimization .

Basic: What structural features govern the compound’s chemical reactivity?

Answer:

  • Electron-Rich Aromatic Rings (phenyl, chromene): Participate in electrophilic substitution (e.g., nitration) or π-π stacking in biological targets .
  • Oxazine Ring: Susceptible to nucleophilic attack at the carbonyl (C4), enabling derivatization (e.g., hydrazide formation) .
  • Cyclohexyl Group: Enhances lipophilicity (logP ~3.5), influencing membrane permeability and pharmacokinetics .

Advanced: How can hypothesized mechanisms of action be validated experimentally?

Answer:

  • In Vitro Enzyme Assays: Measure inhibition of COX-2 (anti-inflammatory) or viral proteases (antiviral) using fluorogenic substrates .
  • Cellular Models:
    • NF-κB Luciferase Reporters: Quantify anti-inflammatory effects in LPS-stimulated macrophages .
    • Plaque Reduction Assays: Assess antiviral activity against HSV-1 or influenza .
  • Metabolic Stability Studies: Use hepatic microsomes to evaluate cytochrome P450 interactions and half-life .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Optimization: Immobilized transition metals (e.g., Pd/C) enhance recyclability and reduce byproducts .
  • DoE (Design of Experiments): Multivariate analysis identifies critical parameters (e.g., solvent ratio, catalyst loading) for yield maximization .

Basic: How are impurities characterized and controlled during synthesis?

Answer:

  • HPLC-PDA/MS: Detect and quantify byproducts (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients .
  • Recrystallization: Use solvent pairs (e.g., ethanol/hexane) to remove polar or nonpolar impurities .

Advanced: How do structural analogs differ in pharmacokinetic properties?

Answer:

  • LogD Comparisons: Replace cyclohexyl with smaller alkyl groups (e.g., methyl) to reduce logD and improve aqueous solubility .
  • Metabolic Profiling: Introduce electron-withdrawing groups (e.g., fluoro) to slow CYP450-mediated oxidation and extend half-life .
  • Permeability Assays: Caco-2 cell models compare absorption rates of analogs with varying substituents .

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